molecular formula C57H40N6 B12306752 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine CAS No. 1613074-59-1

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine

Cat. No.: B12306752
CAS No.: 1613074-59-1
M. Wt: 809.0 g/mol
InChI Key: FGOWOFSHJNQXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is a complex organic compound that combines the structural motifs of triazine and carbazole. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the coupling of 4,6-diphenyl-1,3,5-triazine with a phenyl-substituted carbazole derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .

Chemical Reactions Analysis

Types of Reactions

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Overview
The compound is primarily investigated for its role as a host material in OLEDs due to its excellent photophysical properties. OLEDs are crucial for modern display technologies and solid-state lighting.

Properties

  • Molecular Weight: 804.94 g/mol
  • Molecular Formula: C57H36N6
  • UV Absorption: 283 nm (in Toluene)
  • Fluorescence Emission: 462 nm (in Toluene)

Case Studies
Recent studies have demonstrated the use of this compound in blue OLEDs, where it exhibited high efficiency and stability. For instance, a review highlighted that devices incorporating this compound achieved external quantum efficiencies exceeding 25% for blue emissions, which is critical for full-color displays .

Photonic Devices

Overview
The compound's unique structural features enable its application in photonic devices such as lasers and light sensors.

Application Details

  • Laser Diodes: Its ability to emit light at specific wavelengths makes it suitable for use in laser diodes.
  • Sensors: The compound can be integrated into sensor devices that detect light or other electromagnetic radiation.

Research Findings
Research has shown that integrating this compound into photonic circuits can enhance the performance of optical sensors by improving sensitivity and response time .

Material Science

Overview
In material science, the compound's properties lend themselves to the development of new materials with enhanced characteristics.

Applications in Material Development

  • Dopants for Organic Semiconductors: The compound serves as an effective dopant to improve the conductivity and charge transport properties of organic semiconductors.
  • Polymer Blends: It can be blended with polymers to create composite materials with tailored optical and electrical properties.

Photovoltaics

Overview
The potential use of this compound in photovoltaic cells is another area of interest due to its light absorption capabilities.

Research Insights
Studies indicate that incorporating this compound into organic solar cells can enhance light absorption and improve overall energy conversion efficiency. The structural configuration allows for effective exciton generation and transport within the cell .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Organic Light Emitting Diodes (OLEDs)Host material for blue OLEDsHigh efficiency and stability
Photonic DevicesLaser diodes and light sensorsEnhanced sensitivity and response time
Material ScienceDopants for organic semiconductorsImproved conductivity
PhotovoltaicsComponent in organic solar cellsEnhanced light absorption and energy conversion

Mechanism of Action

The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s photophysical properties, such as fluorescence and phosphorescence, are exploited. The compound’s ability to undergo thermally activated delayed fluorescence (TADF) is particularly significant, as it enhances the efficiency of OLEDs by enabling the harvesting of triplet excitons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine lies in its combination of triazine and carbazole moieties with tetraphenyl substitution. This structural arrangement imparts distinct photophysical properties, making it highly suitable for advanced optoelectronic applications .

Biological Activity

The compound 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine , also known by its CAS number 1480889-49-3 , is a complex organic molecule with potential biological applications. This article focuses on its biological activity, including antimicrobial, antitumor properties, and neuroprotective effects.

  • Molecular Formula : C45H29N5
  • Molecular Weight : 639.75 g/mol

Antimicrobial Activity

Carbazole derivatives have been widely studied for their antimicrobial properties. Research indicates that related compounds exhibit significant antibacterial and antifungal activities. For instance:

  • Study Findings : Compounds similar to the target compound have shown zones of inhibition ranging from 12.6 mm to 22.3 mm against various bacterial strains such as Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Antitumor Activity

The antitumor potential of carbazole derivatives has been explored extensively:

  • Mechanism of Action : Some carbazole derivatives inhibit topoisomerase II activity, which is crucial in DNA replication and repair. For example, a related compound demonstrated significant inhibition at concentrations as low as 2.5 µM , which is markedly lower than standard chemotherapeutic agents like etoposide .

Neuroprotective Effects

Recent studies have identified neuroprotective properties in certain carbazole derivatives:

  • Research Insights : Compounds have shown the ability to protect neuronal cells from glutamate-induced injury. One specific compound exhibited neuroprotective effects at concentrations as low as 3 µM , attributed to its antioxidative properties .

Case Studies and Research Findings

StudyBiological ActivityConcentrationResults
Reddy et al. (2015)Antimicrobial100 µg/mLZones of inhibition: 12.6–22.3 mm
Kumar et al. (2015)Antitumor (topoisomerase II inhibition)2.5 µMSignificant inhibition compared to etoposide
Saturnino et al. (2013)Neuroprotective3 µMProtects against glutamate-induced injury

Properties

CAS No.

1613074-59-1

Molecular Formula

C57H40N6

Molecular Weight

809.0 g/mol

IUPAC Name

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine

InChI

InChI=1S/C57H40N6/c1-7-19-41(20-8-1)55-58-56(42-21-9-2-10-22-42)60-57(59-55)43-31-33-48(34-32-43)63-53-37-35-49(61(44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)63)62(46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H

InChI Key

FGOWOFSHJNQXGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.